4-(2,2,2-Trifluoroethyl)benzoic acid

Catalog No.
S909324
CAS No.
1176282-86-2
M.F
C9H7F3O2
M. Wt
204.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,2,2-Trifluoroethyl)benzoic acid

CAS Number

1176282-86-2

Product Name

4-(2,2,2-Trifluoroethyl)benzoic acid

IUPAC Name

4-(2,2,2-trifluoroethyl)benzoic acid

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)5-6-1-3-7(4-2-6)8(13)14/h1-4H,5H2,(H,13,14)

InChI Key

VQFXVWBKGITFDC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(F)(F)F)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CC(F)(F)F)C(=O)O

4-(2,2,2-Trifluoroethyl)benzoic acid is a fluorinated aromatic compound characterized by the presence of a trifluoroethyl group attached to the para position of a benzoic acid moiety. Its molecular formula is C9H8F3O2C_9H_8F_3O_2, and it has a molecular weight of approximately 219.161 g/mol. This compound typically appears as a white solid and exhibits unique physical properties, such as a density of about 1.4 g/cm³ and a boiling point around 309.3 °C at 760 mmHg .

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol.

These reactions are significant in organic synthesis and can lead to the formation of derivatives useful in pharmaceuticals and agrochemicals.

Several methods can be employed to synthesize 4-(2,2,2-Trifluoroethyl)benzoic acid:

  • Direct Fluorination: Using fluorinating agents to introduce the trifluoroethyl group onto benzoic acid.
  • Friedel-Crafts Acylation: Reacting benzoic acid with trifluoroethyl chloride in the presence of a Lewis acid catalyst.
  • Nucleophilic Substitution: Utilizing nucleophiles to replace hydrogen atoms on the aromatic ring with the trifluoroethyl group.

These methods vary in complexity and yield, and the choice of method may depend on the desired purity and scale of production.

4-(2,2,2-Trifluoroethyl)benzoic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug synthesis due to its unique fluorinated structure.
  • Agrochemicals: Used in the formulation of pesticides or herbicides that require enhanced lipophilicity.
  • Material Science: Potentially utilized in creating advanced materials with specific thermal or chemical resistance properties.

Several compounds share structural similarities with 4-(2,2,2-Trifluoroethyl)benzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-(Trifluoromethyl)benzoic acidC8H5F3O2C_8H_5F_3O_2Trifluoromethyl group at the ortho position
4-(Trifluoromethyl)benzoic acidC8H5F3O2C_8H_5F_3O_2Similar structure but with a different fluorinated group
4-(1-Azi-2,2,2-trifluoroethyl)benzoic acidC9H8F3NC_9H_8F_3NContains an azide functional group

Uniqueness

The uniqueness of 4-(2,2,2-Trifluoroethyl)benzoic acid lies in its specific substitution pattern and the presence of the trifluoroethyl group at the para position on the benzoic acid ring. This arrangement may impart distinct chemical reactivity and biological properties compared to other fluorinated benzoic acids.

XLogP3

3.5

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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